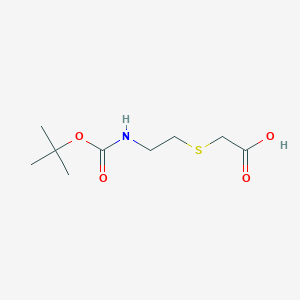

2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl thioglycolate. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural components allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, the presence of the tert-butoxycarbonyl (Boc) group provides stability and protection to the amino group during synthesis processes, which is crucial for developing drugs targeting metabolic disorders.

Case Study: Synthesis of Drug Intermediates

In a study focused on synthesizing drug intermediates, 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid was utilized to create derivatives with enhanced therapeutic properties. The Boc group facilitated selective reactions, leading to higher yields of desired products compared to traditional methods .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides with specific biological activities. The Boc group enables the protection of amino functionalities during the synthesis process, which is essential for maintaining the integrity of peptide sequences.

Application Example: Solid-Phase Peptide Synthesis

In a recent application, researchers employed this compound in SPPS to synthesize peptides that mimic natural hormones. The resulting peptides exhibited significant biological activity, demonstrating the compound's utility in producing therapeutically relevant biomolecules .

Biochemical Research

Researchers utilize this compound to study enzyme interactions and protein modifications. Its unique combination of functional groups allows it to engage in various biochemical reactions, providing insights into cellular processes and mechanisms.

Research Insight: Enzyme Interaction Studies

A study investigating enzyme-substrate interactions highlighted how this compound served as a substrate analog. The findings revealed critical insights into enzyme specificity and catalytic mechanisms, paving the way for further research into enzyme inhibitors .

Agricultural Chemistry

In agricultural chemistry, this compound can be applied in formulating agrochemicals. Its chemical properties suggest potential use in developing effective pest control agents by enhancing the efficacy and stability of active ingredients.

Example: Development of Agrochemical Formulations

Research has indicated that derivatives of this compound could improve the performance of existing agrochemicals by increasing their bioavailability and reducing degradation rates under environmental conditions .

Material Science

The compound is also explored for its potential in material science, particularly in creating novel materials with specific properties such as improved durability or reactivity. The thioether linkage may facilitate unique interactions that are beneficial for material applications.

Case Study: Novel Material Development

Investigations into polymer composites incorporating this compound have shown promising results in enhancing material strength and flexibility, suggesting its potential role in advanced material applications.

Mecanismo De Acción

The mechanism of action of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This cleavage exposes the amine group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparación Con Compuestos Similares

Similar Compounds

2-((tert-Butoxycarbonyl)amino)ethanol: Similar in structure but lacks the thioacetic acid moiety.

N-(tert-Butoxycarbonyl)ethanolamine: Contains a similar Boc-protected amine group but with different functional groups

Uniqueness

2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid is unique due to the presence of both the Boc-protected amine and the thioacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields .

Actividad Biológica

2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid, also known as N-Boc-N-[2-(Boc-amino)ethyl]glycine, is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound has garnered attention for its biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₉H₁₇N₃O₄S

- Molar Mass : 219.30 g/mol

- Density : 1.147 g/cm³ (predicted)

- Melting Point : 139-140 °C

- pKa : 3.97 (predicted)

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against various strains of bacteria. For instance, certain derivatives have shown activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . Moreover, compounds derived from similar structures have been reported to possess potent activity against Mycobacterium tuberculosis strains, indicating a promising avenue for tuberculosis treatment .

Anticancer Properties

The compound's potential in cancer therapy has been highlighted in various studies. For example, a related compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of 0.126 μM . This suggests that modifications of the parent structure could lead to enhanced anticancer efficacy.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various compounds, derivatives of this compound were tested against several bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed lower toxicity towards human cells compared to traditional antibiotics.

| Compound | MIC (μg/mL) | Target Strains |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 0.5 | Mycobacterium tuberculosis |

| Compound C | 8 | Mycobacterium smegmatis |

Pharmacokinetics

A pharmacokinetic study conducted on a derivative of this compound in Sprague-Dawley rats revealed moderate exposure and slow elimination rates, with a maximum concentration (Cmax) of 592 ± 62 mg/mL observed. This study underscores the importance of understanding the absorption and metabolism of such compounds for therapeutic applications .

Safety and Toxicity

In vivo toxicity assessments have shown that certain derivatives can be administered at high doses (up to 800 mg/kg) without significant adverse effects, highlighting their potential safety profile for therapeutic use. These findings are crucial for the further development of these compounds into viable drug candidates.

Propiedades

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-4-5-15-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHMMUWUSSAZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.